molecular formula C19H23N3O4S B2420517 N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE CAS No. 1008695-81-5

N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE

Cat. No.: B2420517
CAS No.: 1008695-81-5
M. Wt: 389.47
InChI Key: UXUMNVCNJJPMJF-UHFFFAOYSA-N
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Description

N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a phenyl ring, and a sulfonyl group. Its molecular formula is C18H22N2O4S, and it has a molecular weight of 362.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE typically involves multiple steps. One common method is the reaction of 4-acetylaminophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2-aminobutanamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ACETAMIDOPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-methylphenyl)sulfonylamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-4-18(22-27(25,26)17-11-5-13(2)6-12-17)19(24)21-16-9-7-15(8-10-16)20-14(3)23/h5-12,18,22H,4H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUMNVCNJJPMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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